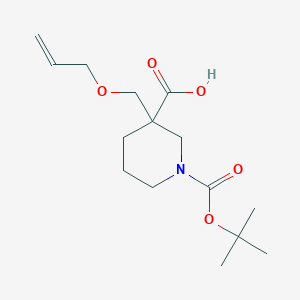

3-((Allyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Description

3-((Allyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with an allyloxy group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(prop-2-enoxymethyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-5-9-20-11-15(12(17)18)7-6-8-16(10-15)13(19)21-14(2,3)4/h5H,1,6-11H2,2-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTWCHVKEIDVSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(COCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Allyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.

Introduction of the Allyloxy Group: The allyloxy group can be introduced via nucleophilic substitution reactions, where an allyl halide reacts with a suitable nucleophile.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((Allyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid can undergo various types of chemical reactions:

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

Substitution: The allyloxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of the free amine after Boc removal.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-((Allyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-((Allyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid exerts its effects depends on the specific context of its use. In general, the compound can interact with various molecular targets through its functional groups. For example, the free amine (after Boc removal) can form hydrogen bonds or ionic interactions with biological targets, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

3-((Methoxy)methyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid: Similar structure but with a methoxy group instead of an allyloxy group.

3-((Allyloxy)methyl)-1-(acetoxy)piperidine-3-carboxylic acid: Similar structure but with an acetoxy group instead of a Boc group.

Uniqueness

3-((Allyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is unique due to the presence of both the allyloxy group and the Boc protecting group, which confer specific reactivity and stability properties. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.

Biological Activity

3-((Allyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and an allyloxy methyl side chain. Its molecular formula is CHNO, with a molecular weight of 229.27 g/mol. The presence of the Boc group enhances stability and reactivity, making it suitable for various synthetic applications.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various kinases, including c-Met kinase, which is involved in cancer progression. For instance, modifications at specific positions on the piperidine ring have been linked to enhanced inhibitory activity against c-Met driven cell proliferation, with IC values ranging from 8.6 nM to 64.0 nM depending on the structural modifications .

- Neurotransmitter Modulation : The piperidine structure is commonly associated with neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Pharmacological Applications

The compound has several promising applications in pharmacology:

- Anticancer Agents : As noted, derivatives of this compound have been explored for their ability to inhibit cancer cell proliferation by targeting specific kinases.

- Analgesics and Anti-inflammatory Drugs : The compound serves as a key intermediate in synthesizing various pharmaceutical agents aimed at pain relief and inflammation reduction .

- Peptide Synthesis : It is utilized in solid-phase peptide synthesis, where the Boc group allows selective modifications necessary for complex peptide structures .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on c-Met Inhibitors : A series of piperidine derivatives were synthesized and evaluated for their anti-c-Met activity. The study found that small alkyl substitutions significantly enhanced inhibitory effects, highlighting the importance of structural modifications on biological activity .

- Neuroscience Research : Compounds similar to this compound have been used to explore mechanisms underlying neurotransmitter release and receptor activation, providing insights into potential therapeutic strategies for neurodegenerative diseases .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 229.27 g/mol |

| Biological Targets | c-Met kinase, neurotransmitter systems |

| IC Values | 8.6 nM - 64.0 nM |

| Applications | Anticancer, analgesics, peptide synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.